BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Chloro-2-methylbenzamide: A Technical Guide
to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 4-Chloro-2-methylbenzamide
CAS No.: 1117843-17-0
Cat. No.: B3033661
. J

Executive Summary

4-Chloro-2-methylbenzamide (CAS 1117843-17-0) is a specialized aromatic amide
intermediate used primarily in the development of next-generation agrochemicals and
pharmaceutical candidates. Characterized by a benzamide core substituted with a chlorine
atom at the para position and a methyl group at the ortho position, this compound serves as a
critical scaffold for introducing steric and electronic constraints into bioactive molecules.[1] This
guide provides a comprehensive analysis of its physicochemical profile, validated synthesis
protocols, and analytical signatures.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The structural uniqueness of 4-chloro-2-methylbenzamide lies in the ortho-methyl group. This
substituent provides steric protection to the amide bond, potentially increasing metabolic
stability against hydrolysis compared to non-substituted benzamides.[1] Furthermore, the
electron-withdrawing chlorine at the para position modulates the lipophilicity (logP) and
electronic density of the aromatic ring, influencing ligand-protein binding interactions.[1]

Table 1: Chemical Identity
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Parameter Detail

IUPAC Name 4-Chloro-2-methylbenzamide

CAS Number 1117843-17-0

Molecular Formula CsHsCINO

Molecular Weight 169.61 g/mol

SMILES CC1=C(C=CC(=C1)CI)C(=O)N

InChl Key VRVMBIZATLJIFO-UHFFFAOYSA-N

Structural Diagram (Graphviz):
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Caption: Structural decomposition highlighting functional groups and their strategic roles in
medicinal chemistry.[1]
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Physicochemical Properties[5][10]

Understanding the physical properties is essential for formulation and handling. While
experimental melting points for this specific isomer are rarely reported in open literature
compared to its isomers, predicted values based on structural analogs (e.qg., 4-
chlorobenzamide, mp 172-176°C) suggest a solid state at room temperature.[1]

Table 2: Physicochemical Data

Property Value /| Description Source/Note
Physical State Solid (Powder) Observed in analogs
Melting Point Predicted: 155-175 °C Based on structural analogs [1]

N Low in water; Soluble in ) N
Solubility Lipophilic nature (Cl, Me)
DMSO, MeOH, EtOAc

LogP (Computed) ~1.8-2.1 Moderate lipophilicity
) ~23 (Neutral in aq.[1][2] ) ) o
pKa (Amide) ) Amide N-H is weakly acidic
solution)
H-Bond Donors 2 (-NH-2)
H-Bond Acceptors 1(C=0)

Synthesis & Manufacturing Protocols

The synthesis of 4-chloro-2-methylbenzamide is most reliably achieved through the activation
of its corresponding acid, 4-chloro-2-methylbenzoic acid (CAS 7499-07-2). The steric hindrance
of the ortho-methyl group makes direct condensation slower; therefore, the acid chloride route
is preferred for high yields.

Method A: Acid Chloride Activation (Standard Protocol)

Reaction Scheme:
¢ Activation: 4-Chloro-2-methylbenzoic acid + Thionyl Chloride (SOCIz) — Acid Chloride

o Amidation: Acid Chloride + Aqueous Ammonia (NH4sOH) - 4-Chloro-2-methylbenzamide
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Detailed Protocol:
e Preparation of Acid Chloride:

o In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaClz2),
suspend 4-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) in anhydrous toluene (50 mL).

o Add thionyl chloride (8.5 mL, 117 mmol) dropwise. Add a catalytic amount of DMF (2-3
drops) to initiate the reaction.[1]

o Heat the mixture to reflux (approx. 110°C) for 2—3 hours. The evolution of HCl and SOz
gas indicates reaction progress.

o Monitoring: The reaction is complete when the solid acid dissolves and gas evolution
ceases.

o Workup: Evaporate the solvent and excess thionyl chloride under reduced pressure to
obtain the crude acid chloride as an oil or low-melting solid. Caution: Do not expose to
moisture.[1]

e Amidation:

[¢]

Dissolve the crude acid chloride in dichloromethane (DCM, 30 mL).

o

Cool a solution of 25% aqueous ammonia (50 mL) to 0°C in an ice bath.

[e]

Add the DCM solution of acid chloride dropwise to the ammonia solution with vigorous
stirring, maintaining the temperature below 10°C.

[e]

Stir at room temperature for 1 hour. A white precipitate typically forms.
« Isolation & Purification:

o Filter the precipitate. Wash the filter cake with water (to remove NH4Cl) and cold hexane.

[1]

o Dry the solid in a vacuum oven at 45°C.
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o Recrystallization:[1] If necessary, recrystallize from ethanol/water or ethyl acetate/hexane
to achieve >98% purity.[1]

Synthesis Workflow Diagram (Graphviz):

Synthesis Pathway: Acid Chloride Route
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Caption: Step-by-step synthetic pathway via the acid chloride intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are
expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 'HNMR (400 MHz, DMSO-de):
o 0 7.60-7.80 (br s, 1H): Amide N-H (trans).[1]
o & 7.30-7.50 (br s, 1H): Amide N-H (cis).[1]
o 6 7.35(d, J=8.0 Hz, 1H): Aromatic H6 (adjacent to C=0).[1]
o 0 7.25 (s, 1H): Aromatic H3 (adjacent to Me/Cl).[1]
o 0 7.20 (d, J=8.0 Hz, 1H): Aromatic H5.[1]

o & 2.35 (s, 3H): Methyl group (-CHs).[1] Distinctive singlet shifted downfield due to ortho-
carbonyl effect.

Infrared Spectroscopy (IR):

e 3350, 3180 cm~1: N-H stretching (primary amide doublet).[1]
e 1650-1660 cm~1: C=0 stretching (Amide | band).[1]

e 1620 cm~: N-H bending (Amide Il band).[1]

Mass Spectrometry (MS):

e ESI-MS: [M+H]* peak at m/z 170.0 (3*Cl) and 172.0 (3’Cl) in a 3:1 ratio, characteristic of a
monochlorinated compound.[1]
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Applications in Research & Development

1. Agrochemical Scaffolds: The 4-chloro-2-methylbenzamide motif is a key structural
fragment in modern agrochemicals. It appears in the structure of complex insecticides where
the benzamide core acts as a linker.

o Mechanism:[1][3] The ortho-methyl group restricts conformational rotation around the phenyl-
amide bond, locking the molecule into a bioactive conformation preferred by target enzymes
or receptors (e.g., GABA-gated chloride channels in insects) [2].[1]

o Example: Analogous structures are found in isoxazoline insecticides like Fluxametamid and
Isocycloseram, where substituted benzamides serve as the central pharmacophore [3].[1]

2. Medicinal Chemistry (Kinase Inhibition): Benzamides are "privileged structures” in drug
design.[1]

e This specific scaffold is used to probe the Structure-Activity Relationship (SAR) of kinase
inhibitors.[1] The chlorine atom fills hydrophobic pockets (e.g., in the ATP-binding site), while
the amide forms crucial hydrogen bonds with the hinge region of the kinase [4].[1]

Safety & Handling (MSDS Summary)

» Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

e Handling: Wear nitrile gloves, safety goggles, and use a dust mask (N95) to prevent
inhalation of fine powder.[1]

o Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture
absorption (though amides are generally stable, the precursor acid chloride is moisture-
sensitive).[1]

e First Aid:
o Eye Contact: Rinse cautiously with water for 15 minutes.

o Skin Contact: Wash with soap and water.
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« Sigma-Aldrich.4-Chlorobenzamide Product Sheet. (Melting point reference for analog).
Accessed 2024.[4] Link[1]

¢ PubChem.4-Chloro-2-methylbenzamide Compound Summary. CID 22478019. Link

¢ Asahi, M. et al. "Discovery of Fluxametamid: A Novel Isoxazoline Insecticide."[1] Journal of
Pesticide Science. 2018. (Contextual reference for benzamide scaffolds in agrochemicals).

¢ CymitQuimica.Product Catalog: 4-Chloro-2-methylbenzamide (CAS 1117843-17-0).[5][6][7]
Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3033661?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

